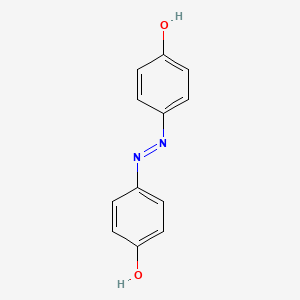

4,4'-Dihydroxyazobenzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4,4'-Dihydroxyazobenzene and its derivatives involves azo coupling reactions confirmed through spectroscopic methods like infrared spectrum and melting point analysis. Optimal reaction conditions such as ratio, temperature, pH, and time play a crucial role in synthesis efficiency (Xiong Xiang-yong, 2012).

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxyazobenzene has been elucidated through crystallographic and spectroscopic techniques, including X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy. These analyses reveal the compound's crystalline nature and vibrational frequencies, contributing to understanding its thermal, optical, and mechanical properties (R. Babu et al., 2003).

Chemical Reactions and Properties

4,4'-Dihydroxyazobenzene participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity with other compounds, evidenced by the formation of specific adducts, highlights its potential in synthesizing complex molecular structures (W. Tarpley et al., 1980).

Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel gegen resistente Staphylokokken

4,4’-Dihydroxyazobenzol (DHAB): wurde auf sein Potenzial als antibakterielles Mittel untersucht. Es zeigt eine signifikante Aktivität gegen klinisch resistente Stämme von Staphylococcus aureus und Staphylococcus pseudintermedius . Die minimalen Hemmkonzentrationen (MHK) des Stoffes sind vergleichbar mit anderen Azoverbindungen mit nachgewiesener antimikrobieller Aktivität. Der Wirkmechanismus von DHAB umfasst die Schädigung der Membran und die Induktion von oxidativem Stress in den Bakterienzellen .

Glykosylierungsstudien für Kohlenhydrat-Protein-Interaktionen

DHAB wird in Glykosylierungsstudien zur Herstellung von photoreaktiven Glykokonjugaten verwendet. Diese Moleküle sind wertvoll für die Untersuchung von Kohlenhydrat-Protein-Interaktionen und können als Vorläufer für formveränderliche molekulare Architekturen dienen . Die Glykosylierung von DHAB ist ein kritischer Schritt bei der Synthese dieser Verbindungen, und die Forschung hat sich darauf konzentriert, zuverlässige Verfahren und geeignete Glykosyldonoren für diesen Zweck zu identifizieren .

Photoreaktive mechanische Aktuatoren

Forschungen haben die Verwendung von DHAB bei der Herstellung von photoreaktiven mechanischen Aktuatoren untersucht. Diese Aktuatoren können Licht in mechanische Energie umwandeln und Aufgaben wie das Heben von Gewichten ausführen, die bis zu 200 Mal so schwer sind wie sie selbst . Die photoinduzierte Trans-Cis-Isomerisierung von DHAB spielt eine entscheidende Rolle bei der schnellen makroskopischen Biegung und Energieumwandlung dieser Materialien .

Anwendungen in der supramolekularen Chemie

DHAB findet breite Anwendung in der supramolekularen Chemie, insbesondere in lichtgesteuerten molekularen Maschinen. Seine Fähigkeit, photoinduzierte Isomerisierung zu durchlaufen, macht es zu einem integralen Bestandteil bei der Konstruktion von photoschaltbaren Katalysatoren, Aktuatoren und anderen Materialien, die eine präzise Kontrolle über molekulare Merkmale und biologische Aktivität erfordern .

Monomer zur Herstellung von Epoxidharzen

Im Bereich der Materialwissenschaften wird DHAB als Monomer zur Herstellung von Epoxidharzen verwendet. Das thermische Verhalten und die strukturellen Eigenschaften von DHAB-funktionalisierten Epoxidgruppen sind von Interesse für die Analyse der Produkte, die bei verschiedenen Temperaturen während des Harzbildungsprozesses entstehen .

Elektrochemische Bestimmungsstudien

DHAB war Gegenstand theoretischer Studien für seine Rolle bei der elektrochemischen Bestimmung von Verbindungen. Es wurde mit Squaraine-Farbstoff und kobaltbasierten Verbindungen gepaart, um den elektrochemischen Nachweis und die Quantifizierung verschiedener Substanzen zu verbessern .

Flüssigkristall-Anwendungen

Aufgrund seiner photochromen Eigenschaften wird DHAB bei der Entwicklung von Flüssigkristallen verwendet. Diese Materialien finden Anwendung in Displays und anderen Geräten, die eine schnelle Informationsübertragung und eine präzise Kontrolle über optische Eigenschaften erfordern .

Studien zur Arzneimittelresistenz

Schließlich wurden DHAB-Derivate auf ihre Aktivität gegen arzneimittelresistente Stämme von Pilzen wie Candida albicans untersucht. Diese Studien sind entscheidend im fortlaufenden Kampf gegen Antibiotika- und Antimykotika-Resistenzen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4,4’-Dihydroxyazobenzene (DHAB) has been studied for its potential as an antimicrobial agent against human and animal pathogens, specifically Staphylococcus aureus and Staphylococcus pseudintermedius . These bacteria are the primary targets of DHAB. They play a significant role in causing infections, especially in immunocompromised patients .

Mode of Action

DHAB interacts with these bacterial targets, causing membrane damage as revealed by the increase in thiobarbituric acid reactive substances (TBARS) such as malondialdehyde . This interaction results in changes in the bacterial cell, leading to its death .

Biochemical Pathways

The mechanism by which DHAB produces toxicity in staphylococci involves the induction of oxidative stress . The compound induces the enzymes peroxidases and superoxide dismutase in S. aureus and S. pseudintermedius, suggesting their prevalent role in ROS-scavenging due to the oxidative burst induced by this compound in either species .

Result of Action

The result of DHAB’s action is the death of the bacterial cells. It achieves this by causing membrane damage and inducing oxidative stress, which leads to the death of the bacteria . The compound has shown effectiveness against both fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida auris strains .

Eigenschaften

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

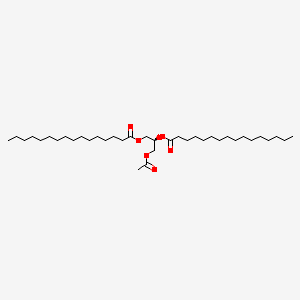

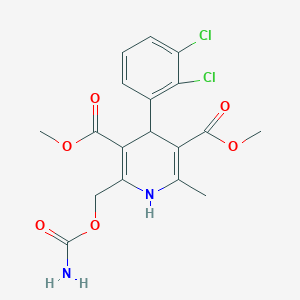

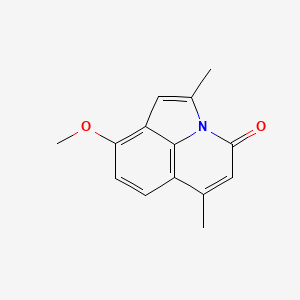

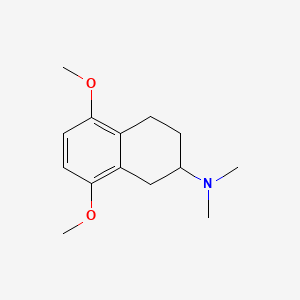

Feasible Synthetic Routes

Q & A

A: 4,4'-Dihydroxyazobenzene (DHAB) acts as an inhibitor of ADP-ribosyl cyclases (ADPR-cyclases). [, ] These enzymes are responsible for synthesizing cyclic ADP-ribose (cADPR), a secondary messenger involved in calcium ion (Ca2+) mobilization. [] By inhibiting ADPR-cyclases, DHAB prevents the production of cADPR and disrupts downstream signaling pathways reliant on Ca2+ signaling. [, ] One such pathway is the angiotensin II (ANG II) signaling pathway, where DHAB has been shown to inhibit ANG II-mediated mesangial cell growth, Akt phosphorylation, nuclear factor of activated T cell nuclear translocation, and uptake of thymidine and leucine. []

A: The molecular formula of 4,4'-Dihydroxyazobenzene is C12H10N2O2. [] Its molecular weight is 214.22 g/mol. [] Spectroscopic data commonly used to characterize DHAB include:

- FT-IR: Characteristic peaks for the azo group (N=N), hydroxyl group (O-H), and aromatic rings are observed. []

- 1H NMR: Provides detailed information about the hydrogen atoms in the molecule, confirming its structure. [, , , , ]

- 31P NMR: Used when characterizing DHAB-containing polymers like polyazodiphenylene phenylphosphonate (PAPPP) to confirm the presence of phosphorus. []

ANone: DHAB's material compatibility and stability are crucial when incorporated into various systems:

- Liquid Crystalline Polymers: DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers due to its rigid, rod-like structure. [, , , , , ] The properties of these polymers, such as transition temperatures and mesophase behavior, are influenced by the DHAB content and the other monomers used. [, , , , , ] The presence of DHAB often results in high transition temperatures, sometimes close to the polymer's degradation limit. [, ]

- Photo-alignment Layers: DHAB can be used to create photo-alignment layers for liquid crystals. [] When exposed to polarized light, DHAB molecules undergo anisotropic desorption, generating a preferred orientation in the remaining material. [] This orientation can influence the alignment of liquid crystals deposited on top. []

A: Molecular dynamics simulations have been used to study the conformational behavior of DHAB-containing liquid crystalline polymers. [] These simulations help understand the relationship between the polymer chain geometry, flexibility, inter-chain interactions, and their resulting liquid crystalline properties. [] Further research using computational methods like QSAR could provide insights into the structure-activity relationship of DHAB and its derivatives.

ANone: DHAB has a rich history in various research fields:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)

![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)

![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)